Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Description
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (CAS: 143323-49-3) is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4-hydroxyphenyl moiety attached to an acetate methyl ester. Its molecular formula is C₁₄H₁₉NO₅ (MW: 281.3 g/mol), and it is commonly employed in peptide synthesis to protect the amine functionality during coupling reactions . The Boc group enhances stability under basic conditions while allowing selective deprotection under acidic conditions.
Properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJGPDQDXKDZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate typically involves the protection of an amino group with a Boc group, followed by esterification. A common route might include:
Protection of the Amino Group: Reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The compound’s mechanism of action depends on its application. In medicinal chemistry, it might act as a prodrug, where the Boc group is removed in vivo to release the active amine. The hydroxyphenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) Methyl 2-(Boc-amino)-2-(4-bromophenyl)acetate
- Structure : Replaces the 4-hydroxyphenyl group with a 4-bromophenyl group.
- Key Differences :
- Applications : Useful in palladium-catalyzed couplings for biaryl synthesis.
(b) Methyl 2-(Boc-amino)-2-(4-methoxyphenyl)acetate
- Structure : Substitutes the hydroxyl group with a methoxy group.
- Key Differences: The methoxy group enhances lipophilicity (logP increases by ~1 unit) and reduces hydrogen-bonding capacity. Greater stability under oxidative conditions compared to the phenolic -OH, which may undergo methylation or oxidation .
Functional Group Modifications at the Amino Position
(a) Methyl 2-amino-2-(4-hydroxyphenyl)acetate
- Structure : Lacks the Boc-protecting group, exposing a free amine.
- Key Differences :
- Applications : Direct precursor in unprotected peptide synthesis or metal coordination chemistry.
(b) Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate
- Structure: Replaces Boc with a cyclopropylamino group.
- Cyclopropane may enhance rigidity, influencing conformational preferences in drug design .
Ester Group Variations
(a) Ethyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
- Structure : Ethyl ester instead of methyl.
- Key Differences :
(b) Butyl 2-(4-hydroxyphenyl)acetate
- Key Differences: Significantly higher lipophilicity, suitable for lipid-based formulations. Limited utility in peptide synthesis due to lack of reactive amino functionality .
Heterocyclic and Aromatic Modifications
(a) Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]-acetate
- Structure : Incorporates a benzofuran ring system.
- Methylsulfanyl group introduces sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone) .
- Applications : Explored for pharmacological properties linked to benzofuran scaffolds (e.g., antimicrobial activity) .
(b) Methyl 2-(1,3-diaryl-5-imino-2-oxoimidazolidin-4-ylideneamino)-2-(4-hydroxyphenyl)acetate
- Structure : Features an imidazolidine ring instead of the Boc group.
- Key Differences: Rigid heterocyclic structure may confer selectivity as enzyme inhibitors (e.g., protein tyrosine phosphatase 1B). Imino group participates in hydrogen bonding, altering solubility and intermolecular interactions .
Comparative Data Table
Biological Activity
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, also known as a derivative of 4-hydroxyphenylacetate, is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉NO₅
- Molecular Weight : 281.304 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 434.6 °C at 760 mmHg
- LogP : 2.47
The compound features a Boc (tert-butoxycarbonyl) protecting group on the amino function, which enhances its stability and solubility in biological systems.
Synthesis
The synthesis of this compound typically involves the protection of the amino group followed by acylation with methyl 4-hydroxyphenylacetate. This method allows for the selective introduction of functional groups while maintaining the integrity of the aromatic system.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, similar derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Colon Adenocarcinoma | <1.0 | Induction of apoptosis |
| Related Derivative | Breast Cancer | 0.5 | Inhibition of cell cycle progression |
Neuroprotective Effects
In addition to its antitumor activity, this compound has been investigated for neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Hydroxyl Group : The presence of the hydroxyl group on the phenyl ring is critical for enhancing binding affinity to target proteins involved in tumor suppression.
- Boc Protection : The Boc group not only increases solubility but also influences the compound's interaction with biological membranes, facilitating cellular uptake.
- Alkyl Substituents : Variations in alkyl chain length and branching can significantly affect pharmacokinetics and potency.
Study 1: Antitumor Efficacy in Colon Cancer
A study conducted by researchers demonstrated that this compound inhibited the growth of colon adenocarcinoma cells with an IC50 value below 1 µM. The compound was shown to induce apoptosis via activation of caspase pathways, making it a candidate for further development as an anticancer agent .
Study 2: Neuroprotection in Oxidative Stress Models
In another investigation, this compound was tested in neuronal cell cultures exposed to oxidative stressors. Results indicated that it significantly reduced cell death compared to controls, suggesting a protective role against neurodegeneration .
Q & A
Q. What are the key synthetic routes for Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, and how do protecting group strategies influence reaction efficiency?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino functionality using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP). Subsequent coupling of the Boc-protected amino acid with methyl 2-(4-hydroxyphenyl)acetate derivatives is achieved via carbodiimide-mediated reactions (e.g., EDC/HOBt). The Boc group is preferred for its stability under basic conditions and selective removal with trifluoroacetic acid (TFA), minimizing side reactions. Alternative protecting groups like Cbz (benzyloxycarbonyl) require hydrogenolysis, which may interfere with aromatic rings or other functional groups .
Q. How can the crystallographic structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from solvents like methanol or benzene. Data collection using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and absorption correction (e.g., SADABS) ensures accuracy. Structural refinement with SHELXL resolves hydrogen bonding (e.g., O–H···O interactions) and dihedral angles between aromatic planes. For example, related compounds exhibit dihedral angles of ~34° between hydroxyphenyl and heterocyclic rings, influencing packing stability .
Q. What analytical techniques are most effective for characterizing purity and stereochemistry?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Stereochemistry : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (ee).
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc methyl groups), FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for exact mass verification .
Advanced Research Questions
Q. How does the Boc-protected amino group influence reactivity in peptide coupling reactions?
- Methodological Answer : The Boc group sterically shields the amino moiety, reducing undesired nucleophilic side reactions during activation. Compared to Cbz, Boc offers better compatibility with acid-labile linkers in solid-phase synthesis. However, Boc deprotection with TFA may protonate hydroxyphenyl groups, requiring buffered conditions (e.g., TFA with 2% triisopropylsilane) to prevent side reactions. Kinetic studies using ¹H NMR can monitor coupling efficiency under varying conditions (e.g., DMF vs. DCM solvents) .
Q. What challenges arise in achieving high enantiomeric excess (ee) during synthesis?
- Methodological Answer : Asymmetric induction is critical for the stereogenic α-carbon. Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enhance ee. For example, (S)-configuration is achieved via L-proline-catalyzed aldol reactions, followed by Boc protection. Optimization of reaction temperature (–20°C to RT) and solvent polarity (THF vs. toluene) minimizes racemization. Monitoring ee via chiral HPLC at intermediate steps ensures fidelity .
Q. How does the 4-hydroxyphenyl moiety interact with liver microsomal enzymes in metabolic studies?
- Methodological Answer : In vitro assays with human liver microsomes (HLMs) and cytochrome P450 (CYP) isoforms (e.g., CYP3A4) identify phase I metabolites. Phase II metabolism (glucuronidation/sulfation) at the 4-hydroxyphenyl group is probed using UDP-glucuronosyltransferase (UGT) inhibitors. LC-MS/MS quantifies metabolites like 4-hydroxyphenylacetic acid, a known biomarker. Structural analogs show that electron-donating groups on the phenyl ring enhance metabolic stability, informing prodrug design .
Data Contradictions and Resolution
Q. How do conflicting reports on dihedral angles in related compounds inform structural analysis?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 34.52° vs. 100.90° in benzofuran derivatives) arise from substituent effects (e.g., methylsulfanyl vs. Boc groups). Computational modeling (DFT at B3LYP/6-31G* level) predicts preferred conformers, while SCXRD validates experimental data. Energy minimization in Gaussian09 reconciles differences by accounting for steric hindrance and π-stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
